molecular formula C19H21ClN2O6S2 B2552838 N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866134-37-4

N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B2552838
CAS RN: 866134-37-4
M. Wt: 472.96
InChI Key: ALEYPOHUUFEQHN-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of 1,4-benzoxazine with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the possible characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the chlorosulfonation of N-benzyl carboxamides, as described in the first paper. The process yields sulfonyl chlorides, which can then be condensed with nucleophiles to produce various derivatives . This suggests that a similar approach could be used to synthesize the compound , with appropriate modifications to introduce the ethylsulfonyl and methylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is significant due to their potential biological activities. The second paper discusses the synthesis of benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists . The structural modification of azasetron, a known 5-HT3 receptor antagonist, led to the creation of more potent compounds. This indicates that the molecular structure of benzoxazine derivatives is crucial for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazine derivatives include chlorosulfonation and subsequent condensation with nucleophiles . The specific reactions for the compound of interest would likely involve steps to introduce the ethylsulfonyl and methylsulfonyl groups at the appropriate positions on the benzoxazine ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzoxazine derivatives in general can be inferred. These compounds are likely to have significant binding affinity to biological receptors, such as the 5-HT3 receptor, and their physical properties would be influenced by the substituents on the benzoxazine ring .

Relevant Case Studies

The second paper provides a case study of the development of benzoxazine derivatives as 5-HT3 receptor antagonists, highlighting the importance of structural modifications for enhanced biological activity . Although the specific compound is not mentioned, this case study is relevant as it demonstrates the potential therapeutic applications of benzoxazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2-oxazines, including 1,2-benzoxazines and related compounds, are significant in the context of N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. These compounds can be synthesized through various methods, including the dehydration of dihydro-oxazines derived from the cyclization of acyl-nitrosopentenones. This class of compounds, due to their structural versatility, serves as a foundation for further chemical modifications, enabling the design of molecules with desired biological activities. The oxazinium salts, derived from these compounds, exhibit electrophilic characteristics, making them valuable intermediates in organic synthesis (Sainsbury, 1991).

Antioxidant Capacity

The compound's structural analogs have been explored for their antioxidant capacities, particularly in the context of ABTS/PP decolorization assays. These studies shed light on the reaction pathways of antioxidants with the ABTS radical cation, highlighting the potential of benzoxazine derivatives in contributing to the antioxidant capacity through specific chemical interactions. This insight is crucial for understanding how modifications in the benzoxazine scaffold can influence antioxidant activity, which is relevant for developing new therapeutic agents with improved efficacy against oxidative stress-related diseases (Ilyasov et al., 2020).

Antimicrobial and Antifungal Activities

Benzoxazinoids, including benzoxazine derivatives, have been documented for their roles in plant defense mechanisms, offering insights into their antimicrobial and antifungal activities. These compounds, derived from plants, suggest a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of benzoxazinones have shown potent activity against pathogenic fungi and bacteria, indicating the relevance of the benzoxazine core structure in developing new antimicrobial strategies. This research underscores the importance of exploring benzoxazine derivatives for therapeutic applications beyond their traditional use (de Bruijn et al., 2018).

Pharmacological Profile

The pharmacological profile of benzoxazines has been the subject of extensive research, highlighting their utility in various therapeutic areas. Benzoxazine derivatives exhibit a wide range of pharmacological actions, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This diversity in biological activities underscores the potential of the benzoxazine scaffold as a versatile chemical entity for the design and development of new drugs with improved safety and efficacy profiles. The ongoing research in this area is aimed at optimizing the pharmacological properties of benzoxazine derivatives to meet the emerging needs in medicinal chemistry and drug development (Siddiquia et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for use in polymers, the mechanism of action would involve the formation of polybenzoxazines through ring-opening polymerization .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S2/c1-3-30(26,27)15-7-8-17-16(10-15)22(29(2,24)25)12-18(28-17)19(23)21-11-13-5-4-6-14(20)9-13/h4-10,18H,3,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEYPOHUUFEQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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